GID4 Ligand 3 vs. Compound 67: Direct Head-to-Head Binding Affinity Comparison from Same Study
In the same study that originally identified GID4 Ligand 3 (compound 16), a structurally elaborated analog designated compound 67 was developed and directly compared. The binding affinity difference provides a clear quantitative benchmark for selecting the appropriate GID4 ligand based on experimental requirements [1].
| Evidence Dimension | In vitro binding affinity (Kd) for GID4 |
|---|---|
| Target Compound Data | Kd = 110 μM |
| Comparator Or Baseline | Compound 67: Kd = 17 μM |
| Quantified Difference | Compound 67 shows approximately 6.5-fold higher affinity (lower Kd) |
| Conditions | NMR-based fragment screen; purified GID4 protein in vitro; both compounds tested in parallel within the same study |
Why This Matters
Users requiring a weaker-binding GID4 ligand for negative control experiments or as a starting scaffold for structure-guided optimization should select GID4 Ligand 3, whereas users requiring higher-affinity engagement should procure compound 67 or subsequent analogs.
- [1] Chana CK, et al. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4. J Med Chem. 2022;65(19):12725-12746. View Source
